molecular formula C15H22O4 B1678338 Pulchellin CAS No. 6754-35-4

Pulchellin

Cat. No.: B1678338
CAS No.: 6754-35-4
M. Wt: 266.33 g/mol
InChI Key: BPUNWVGCTMEMKQ-UACVIJCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pulchellin is a highly toxic type 2 ribosome-inactivating protein (RIP) isolated from the seeds of the Abrus pulchellus tenuiflorus plant . As a type 2 RIP, its structure is a heterodimer consisting of an enzymatic A-chain (PAC) with rRNA N-glycosylase activity, covalently linked by a disulfide bond to a galactose-binding lectin B-chain . The A-chain catalytically and irreversibly depurinates a specific adenine residue within the sarcin/ricin loop of the 28S ribosomal RNA, halting protein synthesis and leading to cell death . The B-chain facilitates cellular entry by binding to β-D-galactose residues on cell surfaces, mediating endocytosis and subsequent retrograde transport through the Golgi apparatus to the endoplasmic reticulum . The primary research application of this compound is in the construction of novel immunotoxins (ITs) for targeted cellular therapy. Its A-chain can be conjugated to monoclonal antibodies to create agents that specifically kill target cells, such as cancer cells or HIV-infected cells, showing potent and selective cytotoxicity in research models . Recent studies focus on computational protein engineering to reduce the immunogenicity of the this compound A-chain, a significant step toward improving the therapeutic potential of this compound-based immunotoxins by minimizing immune responses against the toxin component in a research setting . Furthermore, the C-terminal region of the this compound A-chain has been identified as critical for its interaction with membrane model systems, which is fundamental for the protein's translocation into the cytosol to exert its toxic activity . This product is intended For Research Use Only and is not for use in human or veterinary diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6754-35-4

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

(3aS,5R,5aS,6S,8R,8aS,9aR)-6,8-dihydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one

InChI

InChI=1S/C15H22O4/c1-7-4-11-9(8(2)14(18)19-11)6-15(3)12(17)5-10(16)13(7)15/h7,9-13,16-17H,2,4-6H2,1,3H3/t7-,9-,10+,11+,12-,13-,15-/m1/s1

InChI Key

BPUNWVGCTMEMKQ-UACVIJCNSA-N

SMILES

CC1CC2C(CC3(C1C(CC3O)O)C)C(=C)C(=O)O2

Isomeric SMILES

C[C@@H]1C[C@H]2[C@H](C[C@]3([C@H]1[C@H](C[C@H]3O)O)C)C(=C)C(=O)O2

Canonical SMILES

CC1CC2C(CC3(C1C(CC3O)O)C)C(=C)C(=O)O2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Pulchellin;  NSC 85244.

Origin of Product

United States

Molecular Architecture and Isoforms of Pulchellin

Primary Structure Analysis of Pulchellin Chains

The primary structure of a protein is defined by the linear sequence of its amino acids. savemyexams.comwikipedia.org This sequence dictates the higher-order folding and ultimately the protein's function.

Amino Acid Sequence Homology with Related RIPs (e.g., Abrin-c)

Analysis of the deduced amino acid sequence of the recombinant this compound A-chain (rPAC) has revealed a high degree of sequential identity, exceeding 86%, with the A-chain of abrin-c. researchgate.netnih.gov This significant homology underscores the evolutionary relationship between this compound and other RIPs found in the Abrus genus, such as abrin (B1169949). researchgate.net The catalytic residues within the this compound A-chain are positioned identically to those found in the A-chains of ricin and abrin, highlighting conserved functional elements across these toxins. mdpi.comencyclopedia.pub

Higher-Order Structural Elucidation of this compound

Beyond the primary sequence, the three-dimensional arrangement of the polypeptide chains, including secondary and tertiary structures, is crucial for this compound's activity. savemyexams.comkhanacademy.org

Conformational Studies of the this compound A-Chain

Conformational studies of the this compound A-chain (PAC) are important for understanding its enzymatic function. While a crystal structure of this compound has not been determined, computational approaches have been employed to predict the tertiary structure of the PAC, often using homologous proteins like the Abrin-A A chain as templates. mdpi.com These studies predict the spatial arrangement of amino acids and can identify potential functional regions, such as conformational B-cell epitopes. mdpi.comuts.edu.au The catalytic domain of the A-chain is critical for its RNA N-glycosylase activity. encyclopedia.pub

Interchain Disulfide Bond Characterization

A defining feature of type 2 RIPs like this compound is the presence of a single disulfide bond that links the A-chain to the B-chain. researchgate.netnih.govmdpi.comnih.gov This covalent linkage is essential for maintaining the heterodimeric structure and is crucial for the protein's biological activity. researchgate.netrapidnovor.com The this compound A-chain contains a single cysteine residue, typically located in the C-terminal region, which forms this interchain disulfide bridge. researchgate.netencyclopedia.pub Characterization of disulfide bonds is a standard part of protein structural analysis and can be performed using techniques like peptide mapping coupled with mass spectrometry. rapidnovor.combiopharmaspec.com The correct formation of this disulfide bond is vital for the proper folding and function of the this compound heterodimer. biopharmaspec.com

Diversity of this compound Isoforms

Abrus pulchellus seeds contain multiple closely related this compound isoforms. Studies have identified at least seven such isoforms, with four (termed P I, P II, P III, and P IV) being isolated and characterized in detail. researchgate.netnih.gov These isoforms exhibit varying levels of toxicity, both in cultured cells and in mice. researchgate.netnih.gov For instance, isoforms P I and P II have demonstrated similar toxicities and are generally more toxic than P III and P IV. researchgate.netnih.gov

The differences in toxicity among isoforms appear to correlate with variations in their secondary structural characteristics and sugar binding properties, particularly within domain 2 of the B-chains. nih.gov This suggests that subtle differences in the B-chain's ability to interact with cell surfaces may influence the efficiency of toxin uptake and contribute to the observed toxicity disparities. nih.gov Among the identified isoforms, isoform II has been noted as being particularly potent. mdpi.comencyclopedia.pub

This compound Isoform Characteristics (Example Data)

IsoformRelative Toxicity (HeLa cells)Relative Toxicity (Mice)Notes
P IHighHighSimilar toxicity to P II. researchgate.netnih.gov
P IIHighHighSimilar toxicity to P I; noted as potent. researchgate.netmdpi.comencyclopedia.pubnih.gov
P IIILowerLowerLess toxic than P I and P II. researchgate.netnih.gov
P IVLowerLowerLess toxic than P I and P II. researchgate.netnih.gov

Identification and Characterization of this compound Isoforms

Research has identified multiple isoforms of the protein form of this compound, particularly from Abrus pulchellus seeds. At least seven closely related type 2 ribosome-inactivating pulchellins have been reported. researchgate.netnih.gov Four specific isoforms, designated P I, P II, P III, and P IV, have been isolated and characterized through techniques such as affinity chromatography, ion exchange chromatography, and chromatofocusing. researchgate.netnih.gov

These isoforms have been investigated regarding their toxicity and sugar-binding specificity. Studies have indicated that isoforms P I and P II exhibit similar toxicity levels and are more potent than isoforms P III and P IV in cultured HeLa cells and mice. researchgate.netnih.gov Isoform II has been specifically noted as having the highest level of toxicity among the characterized isoforms. mdpi.comresearchgate.net

Characterization of these isoforms involves analyzing their biochemical properties, including their apparent molecular mass. The recombinant this compound heterodimer (rPAB), formed by the association of the recombinant A-chain (rPAC) and recombinant B-chain (rPBC), shows an apparent molecular mass of approximately 60 kDa, similar to native this compound. nih.gov

The deduced amino acid sequences of the four isoforms (P I, P II, P III, and P IV) have been analyzed. nih.gov High sequential identity (>86%) has been observed between the this compound A-chain and the A-chain of abrin-c. researchgate.netnih.gov

Structural Variations Among this compound Isoforms

Studies comparing the four isoforms (P I, P II, P III, and P IV) suggest that the disparity in toxicity levels between the higher toxicity group (P I/P II) and the lower toxicity group (P III/P IV) might be linked to subtle differences in B-chain-mediated cell surface interactions. nih.gov The highest sequence similarity within each toxicity subgroup (P I/P II and P III/P IV) is found within domain 2 of the B-chains. nih.gov These variations in the B-chain can affect sugar-binding properties and subsequently influence the toxin uptake pathways into cells. nih.gov

Although the crystal structure of this compound has not been fully determined, computational modeling has been employed to predict the tertiary structure of the this compound A-chain (PAC). mdpi.comuts.edu.au These models, based on homologous toxins like Abrin-A, help in understanding the structural basis of its function and identifying potential regions for modification, such as B-cell epitopes to reduce immunogenicity. mdpi.comuts.edu.au Analysis of features like solvent-accessible surface area (SASA) and radius of gyration (Rg) in computational models provides insights into the compactness and stability of the protein structure and its variants. mdpi.com

The sesquiterpene lactone form of this compound also exists in various structural forms or derivatives, such as this compound B, C, E, and F, which have been isolated from Gaillardia pulchella. acs.org Early structural assignments for these compounds were later revised based on detailed nuclear magnetic resonance (NMR) spectroscopy and correlation with known structures like ivalin. acs.org For instance, this compound C was established as 2α,3β-dihydroxyisoalantolactone, and the structures of this compound B, E, and F were subsequently revised based on their relationship to this compound C. acs.org X-ray structural analysis of derivatives like 11,13-dibromothis compound has been crucial in determining the molecular structure and absolute configuration of the sesquiterpene lactone framework. iucr.org

Data Table: Protein this compound Isoforms from Abrus pulchellus

IsoformRelative Toxicity (HeLa cells & mice)Key Structural Feature VariationPotential Impact on Toxicity
P IHigherHighest sequence similarity with P II in B-chain domain 2Influences B-chain mediated cell interactions and uptake nih.gov
P IIHigher (most potent) mdpi.comresearchgate.netHighest sequence similarity with P I in B-chain domain 2Influences B-chain mediated cell interactions and uptake nih.gov
P IIILowerHighest sequence similarity with P IV in B-chain domain 2Influences B-chain mediated cell interactions and uptake nih.gov
P IVLowerHighest sequence similarity with P III in B-chain domain 2Influences B-chain mediated cell interactions and uptake nih.gov

Data Table: Sesquiterpene Lactone this compound Derivatives from Gaillardia pulchella

DerivativeRevised Structure Example
This compound C2α,3β-dihydroxyisoalantolactone acs.org
This compound B2α-acetoxy-3β-hydroxyisoalantolactone acs.org
This compound E2α-hydroxy-3β-acetoxyisoalantolactone acs.org
This compound F2α-angeloxy-3β-hydroxyisoalantolactone acs.org

Molecular and Cellular Mechanism of Pulchellin Action

Enzymatic Activity: Ribosomal RNA N-glycosylase Function

The A-chain of pulchellin functions as a highly specific RNA N-glycosylase (EC 3.2.2.22). researchgate.netnih.govnih.govmdpi.com This enzymatic activity is central to its ability to inhibit protein synthesis.

Depurination of 28S Ribosomal RNA at the Sarcin/Ricin Loop

The primary target of the this compound A-chain's N-glycosylase activity is the 28S ribosomal RNA (rRNA) of the 60S ribosomal subunit. researchgate.netmdpi.com Specifically, it catalyzes the irreversible depurination of a single adenine (B156593) residue within a highly conserved region of the 28S rRNA known as the sarcin/ricin loop (SRL). researchgate.netmdpi.comuts.edu.aunih.govnih.govmdpi.comresearchgate.nettandfonline.com In rat 28S rRNA, this adenine is located at position A4324. nih.govmdpi.comresearchgate.nettandfonline.com The depurination event involves the cleavage of the N-glycosidic bond between the adenine base and its ribose sugar. mdpi.comnih.govresearchgate.net This modification disrupts the structure of the SRL, a region critical for the binding of translation elongation factors. nih.govnih.govtandfonline.comnih.gov

Inhibition of Eukaryotic Protein Synthesis Pathways

The depurination of the 28S rRNA at the SRL by the this compound A-chain leads to the irreversible inactivation of the ribosome. researchgate.netresearchgate.netnih.govnih.govresearchgate.nettandfonline.comnih.govencyclopedia.pubusp.br This inactivation prevents the recruitment and binding of translation elongation factors, such as EF-2 in eukaryotes, to the ribosome. nih.govnih.govtandfonline.comnih.govencyclopedia.pubnih.gov Consequently, the translocation of tRNA from the A-site to the P-site on the ribosome is blocked, effectively halting the elongation cycle of protein synthesis. nih.govencyclopedia.pubnih.gov A single molecule of a potent RIP like ricin or abrin (B1169949) can inactivate a large number of ribosomes per minute, overwhelming the cell's ability to synthesize new ribosomes and leading to cell death. tandfonline.com this compound, similar to ricin and abrin, is a potent inhibitor of protein synthesis in mammalian cells. researchgate.netresearchgate.net

Cellular Recognition and Internalization Mechanisms

For this compound to exert its enzymatic activity, it must first enter the target cell. This process is mediated by the B-chain and involves specific cellular recognition and internalization pathways.

B-Chain Mediated Lectinic Binding to Glycoconjugates on Cell Surfaces

The this compound B-chain is a galactose-specific lectin. researchgate.netmdpi.com It mediates the initial interaction of this compound with target cells by binding to glycoconjugates, specifically those containing galactose residues, present on the cell surface. mdpi.comusp.brhodoodo.comebiohippo.commdpi.comresearchgate.netnih.govdoi.orgglycoforum.gr.jp This lectinic binding is crucial for the subsequent uptake of the toxin into the cell. mdpi.commdpi.comhodoodo.comglycoforum.gr.jp The diversity in the B-chain among different type 2 RIPs is thought to correlate with variations in cytotoxicity. nih.gov

Endocytosis Pathways of this compound and its Recombinant Chains

Following binding to cell surface glycoconjugates, this compound is internalized into cells primarily through endocytosis. researchgate.netnih.govresearchgate.netmdpi.comnih.govencyclopedia.pubusp.brgoogle.commdpi.com Studies on native this compound and its recombinant B-chain in K-562 cells have shown that the endosomal internalization pathway is utilized. researchgate.netnih.gov Type 2 RIPs, including ricin and Shiga toxins, can enter cells via various endocytic mechanisms, such as clathrin-dependent and clathrin-independent pathways, including caveolae-dependent and dynamin-dependent and independent routes. usp.brgoogle.commdpi.com Research suggests that this compound may also be internalized through alternative, dynamin-independent endocytic routes. usp.br

Intracellular Trafficking and Retrograde Transport to the Endoplasmic Reticulum

After internalization, this compound undergoes intracellular trafficking. Similar to other type 2 RIPs like ricin and Shiga toxins, this compound is transported in a retrograde manner within the cell. researchgate.netnih.govmdpi.comtandfonline.comebiohippo.comdntb.gov.uascispace.commdpi.com This retrograde transport involves movement from endosomes to the Golgi apparatus and subsequently to the endoplasmic reticulum (ER). researchgate.netnih.govmdpi.comtandfonline.comebiohippo.comdntb.gov.uascispace.commdpi.comelifesciences.org The retrograde transport through the Golgi apparatus is supported by studies on native this compound and recombinant this compound B-chain. researchgate.netnih.gov Upon reaching the ER, the A-chain is thought to translocate into the cytosol to access the ribosomes and exert its inhibitory effect on protein synthesis. tandfonline.comencyclopedia.pubnih.govmdpi.com This translocation step across the ER membrane is a critical point in the intoxication pathway. mdpi.comelifesciences.org

Comparative Analysis of this compound Mechanism with Other Type 2 RIPs (e.g., Ricin, Abrin)

This compound shares significant structural and mechanistic similarities with other well-characterized type 2 RIPs, notably Ricin and Abrin. All three toxins are heterodimeric proteins composed of a catalytic A-chain and a cell-binding B-chain linked by a disulfide bond. researchgate.netmdpi.comnih.govuts.edu.auresearchgate.netjmvh.orgopcw.orgnih.govebi.ac.uknih.govamazonaws.comwikipedia.org Their fundamental mechanism of toxicity involves the inhibition of protein synthesis through the N-glycosidase activity of the A-chain on the 28S rRNA. researchgate.netmdpi.comuts.edu.auopcw.orgnih.govebi.ac.uknih.gov

A key point of similarity lies in the specific target site of their enzymatic activity. Like this compound, both Ricin and Abrin A-chains cleave the adenine base at position 4324 within the conserved sarcin-ricin loop of the 28S rRNA. nih.govebi.ac.uknih.gov This conserved target site underscores a common evolutionary origin and mechanism among these potent toxins. Furthermore, the catalytic residues within the A-chains of this compound, Ricin, and Abrin are conserved and located in identical positions, highlighting the structural basis for their similar enzymatic function. uts.edu.au

The cellular entry mechanisms of these toxins also exhibit parallels. The B-chains of this compound, Ricin, and Abrin facilitate cellular recognition and binding by interacting with carbohydrate structures on the cell surface, mediating entry primarily through endocytosis. nih.govresearchgate.netjmvh.orgnih.govebi.ac.ukwikipedia.org Following internalization, they are all transported retrogradely through the endomembrane system to the ER before the catalytic A-chain is translocated into the cytosol. researchgate.netjmvh.orgnih.govebi.ac.ukwikipedia.org

Despite these significant similarities, there can be differences in their potency and potentially in the nuances of their intracellular trafficking or interaction with specific cell types, although the core mechanism remains consistent. For instance, Abrin is generally considered more potent than Ricin. wikipedia.org While the primary mechanism of protein synthesis inhibition is shared, research continues to explore potential subtle differences in their interactions with cellular machinery or induction of downstream effects like apoptosis. researchgate.netamazonaws.com

The strong similarities in structure and mechanism among this compound, Ricin, and Abrin make them valuable subjects for comparative studies aimed at understanding the intricacies of RIP function and developing potential therapeutic applications or countermeasures.

FeatureThis compoundRicinAbrin
SourceAbrus pulchellus seeds researchgate.netmdpi.comnih.govnih.govRicinus communis seeds researchgate.netjmvh.orgebi.ac.ukamazonaws.comwikipedia.orgAbrus precatorius seeds researchgate.netpediatriconcall.comebi.ac.ukcdc.govwikipedia.org
TypeType 2 RIP researchgate.netmdpi.comnih.govnih.govuts.edu.auhodoodo.commybiosource.comuts.edu.auType 2 RIP jmvh.orgopcw.orgnih.govebi.ac.ukwikipedia.orgType 2 RIP opcw.orgnih.govebi.ac.uknih.govwikipedia.org
StructureA-chain + B-chain (disulfide bond) mdpi.comnih.govuts.edu.auresearchgate.netA-chain + B-chain (disulfide bond) researchgate.netjmvh.orgopcw.orgA-chain + B-chain (disulfide bond) researchgate.netebi.ac.uknih.gov
B-chain FunctionCell binding (lectin, galactose affinity) nih.govhodoodo.comebiohippo.commybiosource.comCell binding (lectin, galactose affinity) jmvh.orgnih.govproteopedia.orgCell binding (lectin, galactose affinity) ebi.ac.uknih.gov
A-chain FunctionRNA N-glycosidase researchgate.netmdpi.comuts.edu.auopcw.orgnih.govRNA N-glycosidase jmvh.orgnih.govopcw.orgnih.govamazonaws.comresearchgate.netRNA N-glycosidase nih.govebi.ac.uknih.gov
Ribosomal Target28S rRNA SRL (A4324) mdpi.comuts.edu.auopcw.orgnih.govebi.ac.uknih.gov28S rRNA SRL (A4324) nih.govebi.ac.uknih.gov28S rRNA SRL (A4324) nih.govebi.ac.uknih.gov
Effect on Protein Synth.Inhibition researchgate.netpediatriconcall.comjmvh.orgebi.ac.ukcdc.govamazonaws.comInhibition researchgate.netjmvh.orgnih.govamazonaws.comproteopedia.orgresearchgate.netInhibition researchgate.netpediatriconcall.comebi.ac.ukcdc.gov
Cellular EntryEndocytosis researchgate.netnih.govpediatriconcall.comEndocytosis researchgate.netjmvh.orgnih.govproteopedia.orgresearchgate.netEndocytosis ebi.ac.ukwikipedia.org
Intracellular TransportRetrograde to ER researchgate.netjmvh.orgnih.govRetrograde to ER researchgate.netjmvh.orgnih.govTransport to ER wikipedia.org
Relative PotencyHighly toxic researchgate.netnih.govuts.edu.auPotent toxin researchgate.netjmvh.orgnih.govamazonaws.comresearchgate.netMore potent than Ricin wikipedia.org

Preclinical Biological Activities of Pulchellin

Antitumor Activity Research

Pulchellin's ability to inhibit protein synthesis makes it a subject of interest for potential antitumor applications. researchgate.netresearchgate.net

In Vitro Cytotoxicity Studies on Cancer Cell Lines

Studies have evaluated the in vitro cytotoxicity of this compound and its derivatives against a range of cancer cell lines. This compound is a potent agent for inhibiting protein synthesis in cancer cells. researchgate.netresearchgate.net A derivative, 2-desoxy-4-epi-pulchellin (B182822), has demonstrated potent in vitro cytotoxicities against several cancer cell lines, including K562, MCF-7, Hela, DU145, U937, H1975, SGC-7901, A549, MOLT-4, and HL60. targetmol.com The half-maximal inhibitory concentration (IC50) values for this derivative against these cell lines ranged from 0.10 to 46.7 µM. targetmol.com

Compound Cell Line IC50 (µM)
2-Desoxy-4-epi-pulchellin K562 0.10 - 46.7
2-Desoxy-4-epi-pulchellin MCF-7 0.10 - 46.7
2-Desoxy-4-epi-pulchellin Hela 0.10 - 46.7
2-Desoxy-4-epi-pulchellin DU145 0.10 - 46.7
2-Desoxy-4-epi-pulchellin U937 0.10 - 46.7
2-Desoxy-4-epi-pulchellin H1975 0.10 - 46.7
2-Desoxy-4-epi-pulchellin SGC-7901 0.10 - 46.7
2-Desoxy-4-epi-pulchellin A549 0.10 - 46.7
2-Desoxy-4-epi-pulchellin MOLT-4 0.10 - 46.7
2-Desoxy-4-epi-pulchellin HL60 0.10 - 46.7

Investigation of Molecular Signaling Pathways Involved in Antitumor Effects

Research into the molecular mechanisms underlying the antitumor effects of this compound and its derivatives is ongoing. A this compound derivative, P13 (2-desoxy-4β-propylcarbamate-pulchellin), has been shown to covalently bind to cysteine-452 of Janus kinase 2 (JAK2), a key enzyme involved in the STAT3 signaling pathway. nih.govmdpi.com Inhibition of the JAK2/STAT3 pathway has been implicated in the antitumor effects of certain compounds. nih.govnih.gov The pseudoguaianolide (B12085752) 2-desoxy-4-epi-pulchellin has also been identified as an anticancer STAT3 inhibitor. nih.govmdpi.com Studies on other ribosome-inactivating proteins suggest that their antitumor activity may involve the inhibition of protein synthesis, induction of cell apoptosis, and modulation of cytokine inflammatory mediators. mdpi.com

Antiviral Activity Research

This compound has also been explored for its potential antiviral properties, particularly against viruses like HIV. researchgate.netresearchgate.net

Selective Cytotoxicity Towards Virus-Infected Cells (e.g., HIV Env-expressing cells)

This compound has shown selective cytotoxicity towards virus-infected cells. mdpi.comresearchgate.netresearchgate.netasm.orgresearchgate.net Specifically, the this compound A-chain (PAC) has been used to construct immunoconjugates targeting cells expressing the HIV envelope protein (Env). researchgate.netasm.orgusp.br These immunotoxins, consisting of the this compound A-chain conjugated to HIV monoclonal antibodies, aim to specifically target and kill HIV-infected cells. researchgate.netresearchgate.netusp.br Studies comparing recombinant PAC (rPAC) with recombinant ricin A-chain (RAC) conjugated to anti-HIV monoclonal antibodies (anti-gp120 MAb 924 or anti-gp41 MAb 7B2) have been conducted to evaluate their ability to kill HIV Env-expressing cells. researchgate.netresearchgate.net

Immunotoxin Conjugate Target Cell Type Cytotoxicity Observations
924-RAC HIV Env (gp120) Persistently-infected H9/NL4-3 Appears more cytotoxic than 924-PAC. researchgate.net
924-PAC HIV Env (gp120) Persistently-infected H9/NL4-3 Less cytotoxic than 924-RAC. researchgate.net
7B2-RAC HIV Env (gp41) Env-transfected 293T cells Equivalent cytotoxicity to 7B2-PAC. researchgate.net
7B2-PAC HIV Env (gp41) Env-transfected 293T cells Equivalent cytotoxicity to 7B2-RAC. researchgate.net
ITs (924- or 7B2-based) HIV Env (gp120/41) H9 (T-cell lymphoma) cells No cytotoxicity, signifying specific targeting. researchgate.net

The presence of soluble CD4 significantly enhanced the cytotoxicity of 7B2-based immunotoxins towards Env-transfected 293T cells. researchgate.net

Mechanisms of Antiviral Action

The antiviral mechanism of ribosome-inactivating proteins like this compound primarily involves the inhibition of protein synthesis through rRNA depurination. mdpi.comresearchgate.netresearchgate.netnih.gov This action can impair viral replication by blocking the production of essential viral proteins in infected cells. nih.gov In the context of immunotoxins targeting HIV Env, the mechanism involves the specific binding of the antibody component to HIV Env on the surface of infected cells, followed by the internalization of the conjugate. researchgate.netresearchgate.net Once inside the cell, the this compound A-chain is released and inhibits ribosomal function, leading to cell death. mdpi.comresearchgate.netresearchgate.net

Immunomodulatory Effects of this compound in Preclinical Models

This compound has been investigated for its potential immunomodulatory effects in preclinical models. Studies in tumor-bearing mice treated with this compound have shown several interesting activities. nih.gov this compound treatment was associated with macrophage activation, increased production of cytokines known to enhance antitumor immunity (such as IFN-γ, TNF-α, IL-4, and IL-10), and a reduction in pro-tumoral cytokines (IL-6 and TGF-β) and CD4+CD25+ Treg cells. nih.gov These findings suggest that this compound may induce immune responses that contribute to controlling tumor growth. nih.gov Macrophage activation observed in these studies included enhanced expression of adhesion (CD54) and costimulatory (CD80) molecules in peritoneal macrophages. nih.gov The downregulation of Tregs and certain cytokines by this compound treatment might improve antitumor immunity. nih.gov

Macrophage Activation and Associated Immune Responses

This compound has been shown to induce macrophage activation, a critical process in initiating and regulating immune responses nih.govnih.gov. Macrophages are versatile immune cells that can be activated and polarized into different functional states, such as classically activated (M1) and alternatively activated (M2) macrophages, depending on environmental signals mdpi.comimrpress.com. M1 macrophages are typically pro-inflammatory and involved in clearing pathogens and tumor cells, while M2 macrophages are generally associated with resolving inflammation and tissue repair imrpress.com.

In studies involving tumor-bearing mice, treatment with this compound led to a significant increase in macrophage activation nih.govnih.gov. This activation was indicated by a higher percentage of macrophages expressing adhesion and costimulatory molecules, specifically CD54 and CD80 nih.govnih.gov. The increased expression of these molecules is characteristic of activated macrophages and is important for their interaction with other immune cells, such as T lymphocytes, and for initiating downstream immune responses mdpi.com. The observed macrophage activation was potentially linked to a high production of IFN-γ nih.gov.

Modulation of Cytokine Production (e.g., IFN-γ, IL-4, IL-10, IL-6, TGF-β)

This compound has demonstrated the ability to modulate the production of various cytokines, key signaling molecules that orchestrate immune responses nih.govnih.gov. Cytokines can promote or suppress inflammation and influence the differentiation and activity of immune cells mdpi.comunam.mxnih.gov.

Research in tumor-bearing mice treated with this compound revealed a complex modulation of cytokine levels nih.govnih.gov. There was an observed increase in the release of IFN-γ, a key cytokine associated with Th1 responses and macrophage activation nih.govnih.govmdpi.com. Simultaneously, an increase in Th2 cytokines, specifically IL-4 and IL-10, was also noted nih.govnih.gov. IFN-γ is known for its role in promoting cellular immunity and has antitumor properties, while IL-4 and IL-10 are generally associated with humoral immunity and immune regulation, respectively mdpi.comunam.mxnih.gov.

Conversely, the levels of IL-6 and TGF-β were found to be decreased in this compound-treated mice nih.govnih.gov. IL-6 is a pleiotropic cytokine involved in inflammation and immune responses, while TGF-β is a crucial immunosuppressive cytokine that plays a significant role in tolerance and tissue repair mdpi.comnih.govnih.gov. The reduction in these cytokines suggests that this compound may mitigate certain aspects of the inflammatory or immunosuppressive tumor microenvironment nih.govnih.gov.

The observed cytokine profile, characterized by increased IFN-γ, IL-4, and IL-10, and decreased IL-6 and TGF-β, suggests that this compound can induce a mixed immune response with both pro-inflammatory (Th1-like, macrophage activation) and regulatory (Th2-like, IL-10) components, while potentially reducing immunosuppressive factors (IL-6, TGF-β) nih.govnih.gov.

Here is a summary of the observed cytokine modulation:

CytokineEffect of this compound TreatmentAssociated Immune Response Role
IFN-γIncreased ReleaseTh1 response, Macrophage activation, Antitumor immunity
IL-4Increased ReleaseTh2 response, Humoral immunity
IL-10Increased ReleaseImmune regulation, Anti-inflammatory
IL-6Decreased LevelsInflammation, Immune response (can be pro- or anti-inflammatory)
TGF-βDecreased LevelsImmunosuppression, Tolerance, Tissue repair

Influence on Regulatory T-Cells (Tregs)

Regulatory T-cells (Tregs) are a subset of T lymphocytes that play a critical role in maintaining immunological tolerance and preventing autoimmunity nih.gov. They typically suppress the activity of other immune cells and can contribute to an immunosuppressive environment in diseases like cancer.

Studies investigating the immune response to this compound treatment in tumor-bearing mice also examined its effect on CD4+CD25+ Treg cells nih.govnih.gov. These cells are a major population of Tregs. The results indicated a reduction in the number of CD4+CD25+ Treg cells following this compound administration nih.govnih.gov. A decrease in the population of these immunosuppressive cells could potentially enhance antitumor immunity by reducing the suppression of effector T cells and other immune components nih.govnih.gov. This finding, coupled with the observed macrophage activation and modulation of cytokine production, suggests that this compound may influence the balance between immune activation and suppression.

Recombinant Production and Protein Engineering of Pulchellin

Expression and Purification of Recombinant Pulchellin Chains

Recombinant production of this compound chains allows for controlled synthesis and modification.

Heterologous Expression Systems (e.g., Escherichia coli)

Escherichia coli is a commonly used heterologous expression system for producing recombinant this compound chains due to its rapid growth, high-density culture capabilities, well-characterized genetics, and the availability of numerous cloning vectors and mutant host strains. mdpi.comkuleuven.be The DNA fragment encoding this compound A-chain (PAC) has been cloned and inserted into plasmids like pGEX-5X for expression in E. coli, including strains like Rosetta (DE3) and BL21(DE3). researchgate.netnih.govmdpi.comencyclopedia.pubusp.br Recombinant this compound B-chain (rPBC) has also been expressed in E. coli BL21(DE3) using plasmids such as pET28a. nih.govnih.gov

While E. coli offers advantages, challenges exist, such as the potential for inclusion body formation, especially with toxic proteins, and the lack of post-translational modifications like glycosylation, which might be essential for the full bioactivity of some proteins. mdpi.comkuleuven.beencyclopedia.pub Strains like BL21(DE3)pLysS are engineered to handle toxic proteins by suppressing basal expression. mdpi.com

Studies have reported varying yields for recombinant this compound chains expressed in E. coli. For instance, recombinant PAC (rPAC) expression in E. coli using the pGEX-5X plasmid has shown a final yield of about 3 mg/L after purification. mdpi.comencyclopedia.pub

Refolding Strategies for Recombinant this compound Chains

When recombinant proteins are expressed as inclusion bodies in E. coli, refolding strategies are necessary to obtain biologically active protein. nih.govnih.govencyclopedia.pub For recombinant this compound chains expressed as inclusion bodies, recovery and denaturation in buffers containing denaturants like urea (B33335) are performed. nih.gov Refolding is then achieved through methods such as repeated dialysis rounds against an oxidation buffer. nih.gov This buffer typically contains a reduced/oxidized system, such as cysteine-cystine, and may include other components like D-galactose, with decreasing concentrations of the denaturant. nih.gov Successful refolding of rPBC expressed as inclusion bodies in E. coli and recovery of biological activity have been reported. nih.govnih.gov Similarly, recombinant ricin A chain (RTA) has been refolded through dialysis from inclusion bodies. encyclopedia.pub

In Vitro Association and Characterization of Recombinant this compound Heterodimer

To obtain the active this compound heterodimer (rPAB) from recombinantly produced chains, in vitro association of the recombinant A-chain (rPAC) and recombinant B-chain (rPBC) is performed. researchgate.netnih.govusp.br This association is typically achieved by incubating both chains in the presence of a reduced/oxidized system. researchgate.netnih.govusp.br

Characterization of the recombinant heterodimer involves confirming its molecular mass and toxic activity compared to native this compound. The rPAB has shown an apparent molecular mass of approximately 60 kDa, similar to native this compound. researchgate.netnih.govusp.br Furthermore, studies have demonstrated that the recombinant heterodimer exhibits toxic activity. researchgate.netnih.govusp.br For example, rPAB was able to kill 50% of tested mice at doses of 45 µg/kg, indicating toxic activity and a conformational pattern similar to native this compound. researchgate.netnih.govusp.br

Computational Protein Engineering of this compound A-Chain

Computational approaches are employed to engineer the this compound A-chain (PAC), primarily to reduce its immunogenicity for potential use in immunotoxins. mdpi.comrepec.org

Prediction and Modification of B-Cell Epitopes for Reduced Immunogenicity

Reducing the immunogenicity of foreign proteins is crucial for their therapeutic application, particularly in immunotoxins which combine a human antibody with a bacterial or plant toxin. mdpi.comrepec.org Computational protein engineering focuses on modifying B-cell epitopes on the this compound A-chain to elicit a lower immunological response. mdpi.comrepec.org

The process involves predicting the tertiary structure of PAC using computational servers. mdpi.comrepec.org Subsequently, conformational B-cell epitopes are identified using distinct computational approaches and servers. mdpi.comrepec.orgresearchgate.netfrontiersin.org These analyses identify specific amino acids within the epitopes that are potential targets for point mutation to lower immunogenicity. mdpi.comrepec.org Immunogenic B-cell epitopes are often characterized by the presence of aromatic and large hydrophilic side chains. mdpi.com To reduce immunogenicity, these residues can be altered to non-polar amino acids with small side chains, such as alanine, valine, or leucine. mdpi.com

After identifying potential mutation sites, point mutations are applied computationally to generate models of engineered this compound A-chain variants. mdpi.comrepec.org The immunogenicity of these mutants is then assessed computationally and compared to the wild type. mdpi.comrepec.org Studies have shown a reduction in immunogenicity in all tested mutants, with significant reductions observed in specific variants like N146V and R149A. mdpi.comrepec.org

Here is a table summarizing some reported mutations and their effect on immunogenicity:

MutationEffect on Immunogenicity (Computational Prediction)
T82AReduced mdpi.com
T100AReduced mdpi.com
D101VReduced mdpi.com
Q121AReduced mdpi.com
N146VSignificantly Reduced mdpi.comrepec.org
D147AReduced mdpi.com
R149ASignificantly Reduced mdpi.comrepec.org
PAM (T82A, T100A, D101V, Q121A, N146V, D147A, R149A)Lowest Immunogenic Areas mdpi.com

Molecular Dynamics Simulations for Engineered this compound Variants

Molecular Dynamics (MD) simulations are employed to evaluate the characteristics of engineered this compound variants, including their stability and compactness, after mutations have been introduced to reduce immunogenicity. mdpi.comrepec.org These simulations provide insights into the dynamic behavior and structural integrity of the modified proteins. mdpi.comrepec.org

Biosynthesis of this compound in Plant Cell Culture Systems (e.g., Callus Culture)

This compound biosynthesis has also been investigated in plant cell culture systems, offering an alternative method for its production. Ribosome-inactivating proteins, including this compound, have been isolated from callus cultures established from seed explants of Abrus pulchellus. researchgate.netnih.gov

The process involves inoculating cotyledon segments of immature seeds onto a basal Murashige & Skoog (MS) medium supplemented with various concentrations of plant growth regulators, including auxins (such as 2,4-D), cytokinins (such as kinetin (B1673648) and BA), and sucrose, to induce callus formation. researchgate.netnih.gov Calli obtained after a period, such as 35 days, can be harvested for the extraction of RNA and proteins. researchgate.netnih.gov

The expression of A. pulchellus type 2 RIP (this compound) in callus cultures has been monitored using techniques like RT-PCR, which can amplify a specific DNA fragment encoding the A-chain, suggesting the presence of the protein's mRNA. researchgate.netnih.gov Furthermore, the biological activity of this compound in callus crude extracts has been confirmed through assays such as haemagglutination against rabbit blood cells and assessment of intraperitoneal toxicity in mice. researchgate.netnih.gov

While this compound can be produced in callus cultures, the level of biological activity may differ compared to the native protein isolated from seeds. Research has shown that seed extract exhibits higher haemagglutination activity than callus extract. researchgate.net

SourceHaemagglutination Activity (HU/ml)Specific Haemagglutination Activity (Relative to Callus)
Seed Extract8004 times more
Callus Extract1001

Affinity chromatography using a Sepharose-4B column has been used to purify the protein from callus crude extracts, yielding a retained protein fraction that, upon release with galactose, shows a similar two-band pattern in polyacrylamide gel electrophoresis under denaturing conditions to that obtained with seeds, indicative of the A and B chains. researchgate.netnih.gov

Pulchellin Based Immunoconjugates and Targeted Biotherapeutics Research

Design and Development of Pulchellin Immunotoxins (ITs)

The design of this compound immunotoxins involves conjugating the toxin, or its active A-chain, to a targeting moiety, such as an antibody or ligand. researchgate.netnih.govnih.gov This conjugation aims to direct the potent protein synthesis inhibition activity of this compound specifically to cells expressing a particular surface antigen. researchgate.netnih.gov

Conjugation Strategies with Ligands and Antibodies (e.g., HIV Monoclonal Antibodies)

Conjugation strategies for creating this compound immunotoxins involve chemically linking the this compound A-chain (PAC) to targeting molecules like monoclonal antibodies (mAbs) or ligands. researchgate.netnih.gov A common approach involves utilizing the single free cysteine residue present in the C-terminal region of recombinant PAC for disulfide-exchange reactions with activated antibody thiol groups. mdpi.com This facilitates the formation of a disulfide bond connecting the toxin to the antibody. mdpi.com

Research has explored the conjugation of PAC to HIV monoclonal antibodies, such as anti-gp120 MAb 924 and anti-gp41 MAb 7B2. nih.govusp.bribict.br These antibodies are selected for their ability to bind to envelope proteins expressed on the surface of HIV-infected cells. nih.govusp.br For instance, mAb 924, a murine mAb, is directed against the V3-loop of the IIIB isolate of HIV. spiedigitallibrary.org The conjugation process can involve reacting PAC with linkers like SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) followed by reduction to reveal free sulfhydryl groups for coupling with the antibody. spiedigitallibrary.org Lysine residues on the antibody can also be utilized for conjugation using linkers bearing activated esters. invivogen.com

The production of recombinant this compound A-chain in systems like E. coli is a crucial step in generating material for conjugation. researchgate.netnih.govrepec.org These recombinant toxins are then purified before chemical conjugation to antibodies. nih.govusp.br

Targeted Delivery to Specific Cell Surface Antigens

The primary goal of conjugating this compound to antibodies or ligands is to achieve targeted delivery to cells expressing specific surface antigens. researchgate.netnih.govnih.gov This targeted approach aims to increase the selective toxicity of this compound towards unwanted cells while minimizing damage to healthy cells. unibo.itmdpi.com

In the context of HIV research, this compound A-chain has been conjugated to monoclonal antibodies targeting HIV envelope proteins gp120 and gp41. nih.govusp.bribict.br These proteins are expressed on the surface of HIV-infected cells, serving as specific targets for the immunotoxins. nih.govusp.br The targeting moiety (the antibody) binds to the cell surface antigen, facilitating the internalization of the conjugated this compound into the target cell. nih.gov

Besides HIV-infected cells, the concept of using RIP-based immunotoxins, including those based on this compound, extends to targeting cancer cells by utilizing antibodies that recognize tumor-associated antigens (TAAs) or cluster of differentiation (CD) markers present on the surface of malignant cells. mdpi.comresearchgate.netnih.gov

Evaluation of Targeted Efficacy in Preclinical Models

Preclinical evaluation of this compound-based immunotoxins is essential to assess their efficacy and specificity before potential clinical application. This involves studying their interaction with target cells and their intracellular fate.

Specificity of Immunotoxins for Target Cells

A critical aspect of evaluating this compound immunotoxins is confirming their specificity for target cells expressing the intended antigen. Studies have demonstrated that this compound A-chain conjugated to anti-HIV monoclonal antibodies (MAb 924 and MAb 7B2) exhibits specific binding against native antigens on persistently HIV-infected cells and recombinant antigens on Env-transfected cells. nih.govusp.bribict.br Importantly, an irrelevant antibody conjugated to PAC showed no effect, highlighting the specificity conferred by the targeting antibody. usp.bribict.br

Comparing the cytotoxicity of this compound A-chain immunotoxins with those based on other RIPs, such as ricin A chain (RAC), has also been part of preclinical evaluation. nih.govusp.bribict.br While PAC cytotoxicity may appear somewhat less than RAC in certain comparisons, the studies confirm that PAC can function effectively within an immunotoxin construct and demonstrate specific cell targeting. nih.govusp.bribict.br

Data from studies comparing the cytotoxicity of immunotoxins based on PAC and RAC conjugated to anti-HIV antibodies (924 and 7B2) on persistently-infected H9/NL4-3 cells and Env-transfected 293T cells illustrate the specific targeting capabilities. researchgate.net

ImmunotoxinTarget CellsNon-Target CellsSpecificity Demonstrated
924-PACPersistently-infected H9/NL4-3H9 cellsYes
924-RACPersistently-infected H9/NL4-3H9 cellsYes
7B2-PACEnv-transfected 293T-Yes
7B2-RACEnv-transfected 293T-Yes
Irrelevant Ab-PAC-H9/NL4-3, 293TNo cytotoxicity
Irrelevant Ab-RAC-H9/NL4-3, 293TNo cytotoxicity

Intracellular Trafficking of this compound Immunoconjugates

For this compound immunoconjugates to exert their cytotoxic effect, they must be internalized by the target cell and reach the ribosome to inhibit protein synthesis. researchgate.netunibo.it Studying the intracellular trafficking pathway of these conjugates is crucial to understanding their mechanism of action and identifying potential barriers to efficacy. researchgate.netspiedigitallibrary.org

The intracellular localization and trafficking of this compound immunoconjugates can be determined using techniques like confocal microscopy. researchgate.netspiedigitallibrary.orgspie.org This allows researchers to visualize the movement of the labeled immunoconjugate within the target cell after binding to the surface antigen and subsequent internalization. researchgate.netspiedigitallibrary.org The trafficking pathway of an immunoconjugate is receptor-dependent and can vary between different cell types. researchgate.netrepec.org Understanding the steps involved in the movement of the immunoconjugate bound to target molecules is essential for comprehending the protein's trafficking pathway. researchgate.netrepec.org

Studies on HIV monoclonal antibody-conjugated this compound A-chain in HIV-infected lymphocyte cells have aimed to investigate the intracellular trafficking pathway of this novel conjugation using confocal microscopy. researchgate.netspiedigitallibrary.orgspie.org Comparing the intracellular localization of the immunoconjugate to that of unconjugated this compound is important for analyzing protein synthesis inhibition. researchgate.netspiedigitallibrary.org

Strategies for Enhancing Therapeutic Potential of this compound-Based Constructs

Despite the potential of this compound in targeted therapy, challenges such as immunogenicity and efficient intracellular delivery need to be addressed to enhance the therapeutic potential of this compound-based constructs. mdpi.commdpi.comrepec.org

One significant challenge with plant-derived toxins like this compound is their potential to elicit an immunological response in humans, which can limit their therapeutic efficacy. researchgate.netmdpi.comrepec.org Strategies for reducing the immunogenicity of this compound A-chain are being explored, including computational protein engineering to identify and modify B-cell epitopes. mdpi.comrepec.org In silico approaches have been used to predict the tertiary structure of PAC and identify conformational B-cell epitopes, allowing for the design of point mutations aimed at lowering immunogenicity. mdpi.comrepec.org Computational studies have shown that specific mutations can potentially reduce immunogenicity while maintaining stability and ligand interaction. mdpi.comrepec.org

Another strategy to enhance therapeutic potential involves improving intracellular trafficking and endosomal escape. mdpi.comnih.gov Ribosome-inactivating proteins, including this compound, must escape degradation within endosomes and lysosomes to reach the cytosol and inhibit protein synthesis effectively. unibo.itnih.gov While the B-chain of type 2 RIPs like this compound facilitates endocytosis, the efficiency of endosomal escape can be a limiting factor. encyclopedia.pubmdpi.comnih.gov Strategies to facilitate endosomal escape, such as co-administration with endosomal escape enhancers like saponin (B1150181) or utilizing novel technologies like photochemical internalization (PCI), are being investigated for RIP-based immunotoxins. mdpi.comnih.gov

Furthermore, optimizing conjugation strategies to control the drug-to-antibody ratio (DAR) and ensure conjugate homogeneity can also contribute to enhanced therapeutic efficacy and reduced off-target effects. invivogen.comnih.gov

The potential for combining this compound-based immunotoxins with other therapeutic modalities, such as chemotherapy, is also being explored to achieve higher efficacy and potentially reduce side effects. mdpi.com

StrategyGoalApproach Examples
Reducing ImmunogenicityMinimize host immune responseComputational epitope engineering, point mutations in PAC. mdpi.comrepec.org
Enhancing Intracellular Trafficking/EscapeImprove delivery to the cytosolCo-administration with endosomal escape enhancers, Photochemical Internalization. mdpi.comnih.gov
Optimizing ConjugationImprove conjugate consistency and functionControlled DAR, site-specific conjugation. invivogen.comnih.gov
Combination TherapyIncrease efficacy, reduce side effectsCo-application with chemotherapy or other ITs. mdpi.com

Advanced Methodological Approaches in Pulchellin Research

Structural Characterization Techniques (e.g., Circular Dichroism)

Structural characterization techniques are crucial for understanding the three-dimensional conformation of pulchellin and its individual chains, which directly relates to their function. Circular Dichroism (CD) spectroscopy is one such technique used to assess the secondary structure and folding of proteins. Studies on recombinant this compound B-chain (rPBC) have utilized CD to confirm successful refolding after expression in Escherichia coli as inclusion bodies. nih.gov The refolding process involved denaturing the inclusion bodies in urea (B33335) and then subjecting the protein to repeated dialysis rounds against an oxidation buffer containing a cysteine-cystine redox pair and D-galactose, with decreasing urea concentrations. nih.gov The successful refolding, as confirmed by CD and biological assays, is a critical step in obtaining active and homogeneous protein for further structural and biological studies aimed at clarifying the functional aspects of this toxin. nih.govnih.gov

Molecular Interaction Studies with Membrane Mimics (e.g., Langmuir Monolayers)

Understanding how this compound interacts with cellular membranes is essential for elucidating its entry mechanism into cells, a necessary step for its toxic activity which requires crossing the endoplasmic reticulum (ER) membrane. researchgate.net Langmuir monolayers are employed as membrane models to study these molecular interactions. Research has investigated the interaction between recombinant PAC (rPAC) and Langmuir monolayers composed of dipalmitoyl phosphatidyl glycerol (B35011) (DPPG). researchgate.netibict.br These studies have included catalytically active, truncated PACs with increasing deletions in the C-terminal region, specifically rPAC(244), rPAC(239), and rPAC(236). researchgate.net Such experiments provide insights into the role of specific protein regions, like the C-terminal of the A-chain, in the interaction with membrane model systems. researchgate.net

Cellular Uptake and Subcellular Localization Studies (e.g., Fluorescence and Confocal Microscopy)

Investigating how this compound enters cells and where it localizes intracellularly is vital for understanding its mechanism of toxicity and for developing targeted therapies, such as immunoconjugates. Fluorescence and confocal microscopy are powerful tools used for these studies. nih.govplos.orgresearchgate.netmdpi.com These techniques allow for the visualization of the protein's intracellular localization and trafficking. nih.gov Studies on the endocytosis of native this compound and its recombinant B-chain (rPBC) into K-562 cells have utilized fluorescence and confocal microscopy to reveal their intracellular localization and trafficking. nih.gov The results suggest that both native this compound and rPBC may utilize the endosomal internalization pathway and retrograde transport through the Golgi apparatus. nih.gov Furthermore, confocal microscopy has been used to determine the intracellular trafficking of this compound when conjugated to HIV monoclonal antibodies, aiming to specifically target HIV-infected cells. researchgate.net Labeling the immunoconjugate with fluorescent dyes, such as Alexa Fluor 488, allows for its visualization and comparison of its intracellular localization with that of unconjugated this compound to analyze protein synthesis inhibition. researchgate.net

In Vitro Ribosome Inactivation Assays (e.g., rRNA Depurination)

The core toxic activity of this compound stems from its ability to inactivate ribosomes through rRNA depurination. In vitro ribosome inactivation assays, specifically those measuring rRNA depurination, are fundamental for quantifying this enzymatic activity. This compound A-chain (PAC) is a highly specific RNA N-glycosylase that inhibits protein synthesis by the irreversible depurination of 28S RNA of the 60S ribosome subunit. researchgate.net The ability of recombinant PAC (rPAC) to depurinate rRNA has been demonstrated in vitro using yeast ribosomes. researchgate.netnih.gov These assays typically involve incubating ribosomes with the RIP and then analyzing the rRNA for the specific cleavage event caused by depurination, often detected through methods like primer extension assays which reveal the "Endo's fragment" resulting from acid-aniline treatment after RIP action. mdpi.comnih.gov Such in vitro assays are critical for confirming the enzymatic activity of isolated or recombinant this compound and its variants. researchgate.netnih.gov

Concluding Perspectives and Future Research Directions

Unresolved Questions in Pulchellin Biology and Action

Despite advances in the study of this compound, several critical questions remain unanswered, representing key areas for future research. A primary obstacle in fully understanding its structure-function relationship is the absence of a determined crystal structure. mdpi.com This lack of high-resolution structural data necessitates the use of computational modeling to predict its three-dimensional conformation, which, while useful, is not a substitute for empirical data. mdpi.com

Another area of active investigation is the precise mechanism underlying the differential toxicity of this compound's various isoforms. At least four isoforms (P I, P II, P III, and P IV) have been identified, with P I and P II exhibiting greater toxicity than P III and P IV. It is hypothesized that these differences in potency are attributable to subtle variations in their B-chains, which may affect their interaction with cell surface receptors and subsequent uptake. However, the exact molecular details of these interactions and how they modulate toxicity are yet to be fully elucidated.

The intracellular trafficking of this compound following endocytosis is also not completely understood. While it is believed to follow a retrograde transport pathway to the endoplasmic reticulum to access its ribosomal targets, the specific host cell factors that facilitate this journey remain to be identified. A more detailed mapping of its intracellular route would provide valuable insights into its mechanism of action and potential ways to modulate its activity.

Potential Avenues for Advanced this compound Research

The most promising area of advanced research for this compound lies in its development as a component of immunotoxins for targeted therapies. mdpi.comnih.gov Immunotoxins are chimeric proteins that combine the cell-killing ability of a toxin with the specificity of an antibody or other targeting ligand. The A-chain of this compound, with its potent N-glycosylase activity that inhibits protein synthesis, is a strong candidate for the toxic payload of these therapeutic agents. nih.gov

A significant hurdle in the clinical application of this compound-based immunotoxins is their potential immunogenicity. mdpi.com As a foreign protein, this compound can elicit an immune response in patients, which could limit its efficacy and cause adverse effects. Therefore, a key avenue of research is the use of computational protein engineering to identify and modify the B-cell epitopes on the this compound A-chain to reduce its immunogenicity without compromising its cytotoxic activity. mdpi.com In silico analyses have already been employed to predict these immunogenic regions and propose specific point mutations to create less immunogenic variants. mdpi.com

Beyond cancer therapy, the potential of this compound-based immunotoxins in treating infectious diseases is also being explored. For instance, an immunotoxin utilizing the this compound A-chain has been shown to selectively kill cells expressing the HIV envelope protein, suggesting a potential therapeutic strategy for HIV/AIDS. nih.govresearcher.life Further research could expand this approach to target other viral or bacterial pathogens.

The development of recombinant expression systems for this compound and its subunits is another important research direction. nih.gov Producing these proteins in controlled laboratory settings, such as in E. coli, allows for the generation of homogenous and active material for structural and biological studies, as well as for the construction of immunoconjugates. nih.gov

The following table summarizes the different isoforms of this compound and their known toxicities:

IsoformRelative ToxicityLD50 in mice (µg/kg)
This compound IHighNot specifically determined, but similar to P II
This compound IIHigh15
This compound IIILowHigher than P I and P II
This compound IVLowHigher than P I and P II

This table is based on available research data and is intended for informational purposes.

Significance of this compound in Plant Defense Mechanisms

Ribosome-inactivating proteins like this compound are believed to play a crucial role in the defense of plants against a variety of biological threats. While direct studies on the induction of this compound in Abrus pulchellus in response to specific herbivores or pathogens are limited, the well-established antimicrobial and insecticidal properties of RIPs in general provide a strong basis for inferring its defensive function.

The primary role of RIPs in plant defense is thought to be the inhibition of protein synthesis in invading organisms. When a plant's tissues are damaged, for instance by a chewing insect or a pathogenic fungus, the stored RIPs can be released and come into contact with the aggressor. By inactivating the ribosomes of the pest or pathogen, these toxins can halt their growth and proliferation, thereby protecting the plant.

The presence of multiple isoforms of this compound with varying toxicities may represent an evolutionary strategy to contend with a diverse array of potential threats. Different isoforms may have different specificities or efficacies against various herbivores and pathogens, providing the plant with a broader defensive arsenal.

Further research into the ecological role of this compound in Abrus pulchellus could involve studying the expression levels of the different isoforms in response to simulated herbivory or infection with plant pathogens. Such studies would provide direct evidence for its role in plant defense and could reveal more about the complex chemical ecology of this plant species. Understanding the natural function of this compound can also inform its potential applications, for example, in the development of novel bio-pesticides.

Q & A

Q. What FINER criteria apply to formulating hypotheses about this compound’s therapeutic potential?

  • Methodological Answer :
  • Feasible : Assess resource availability (e.g., BSL-2 facilities for handling).
  • Novel : Compare PAC’s unexplored targeting mechanisms vs. RAC.
  • Ethical : Follow IACUC protocols for in vivo models (e.g., maximum tumor burden limits).
  • Relevant : Align with gaps in targeted toxin literature (e.g., resistance mechanisms). Use PRISMA diagrams for systematic reviews .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.